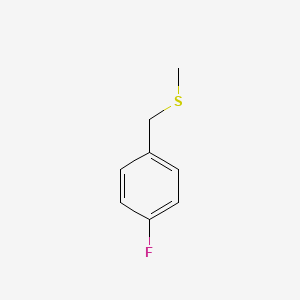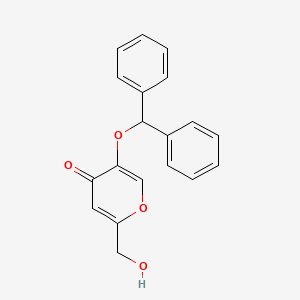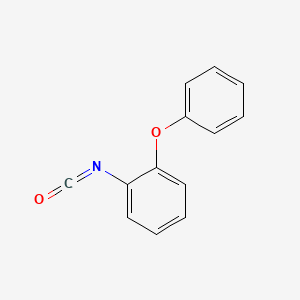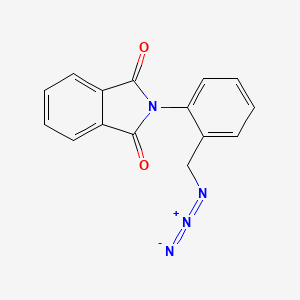
2-(2-(Azidomethyl)phenyl)isoindoline-1,3-dione
概要
説明
2-(2-(Azidomethyl)phenyl)isoindoline-1,3-dione is a compound that belongs to the family of isoindolines . Isoindolines are an important family of compounds present in a wide array of bioactive molecules . They have been the focus of much research due to their potential applications in various fields .
Synthesis Analysis
Isoindolines and their derivatives can be synthesized using different pathways . A green synthesis technique for isoindolines/dioxoisoindolines has been developed, which involves simple heating and relatively quick solventless reactions . The aim of this technique was to derive these compounds from analogs of important biogenic amines .Chemical Reactions Analysis
Isoindoline-1,3-dione derivatives are known for their diverse chemical reactivity . They can undergo various transformations, leading to a noticeable increase in structural complexity in a single synthetic step . This opens the way to the synthesis of various carbo- and heterocyclic compounds .科学的研究の応用
Characterization and Structural Analysis
Isoindoline derivatives have been characterized using advanced spectroscopic techniques, emphasizing their structural uniqueness and potential as precursors for further chemical modifications. Studies like Dioukhane et al. (2021) have employed 1D, COSY, and HSQC 2D NMR spectroscopy to confirm the structure of similar isoindoline-1,3-dione derivatives, highlighting the precision of these methods in identifying molecular correlations essential for further applications in synthetic chemistry and material science Dioukhane et al., 2021.
Optoelectronic Applications
Isoindoline-1,3-dione derivatives have shown promising applications in optoelectronics. Mane et al. (2019) designed and synthesized novel acridin-isoindoline-1,3-dione derivatives with significant photophysical and thermal properties. These compounds exhibited high thermal stability and fluorescent properties, making them suitable for use in optoelectronic devices Mane et al., 2019.
Molecular Structure Insights
The crystal structure of isoindoline derivatives has been extensively studied to understand their molecular configuration, as demonstrated by Duru et al. (2018). These analyses provide foundational knowledge for designing compounds with specific properties, useful in the development of new materials and drugs Duru et al., 2018.
Corrosion Inhibition
Isoindoline-1,3-dione derivatives have been evaluated for their corrosion inhibition properties, offering a novel approach to protecting metals from corrosion. Chadli et al. (2017) synthesized aza-pseudopeptides based on isoindoline-1,3-dione, demonstrating their effectiveness as corrosion inhibitors for mild steel in acidic environments Chadli et al., 2017.
Green Catalysis
Research has also focused on the synthesis of isoindoline-1,3-dione derivatives using greener methods. For instance, the use of water extract of onion peel ash as a catalyst for synthesizing isoindoline-1,3-dione derivatives represents a step towards environmentally friendly chemical processes, offering a sustainable alternative to traditional toxic catalysts Journal et al., 2019.
Anticholinesterase Activity
Isoindoline-1,3-dione derivatives have been explored for their biological activity, including as inhibitors of acetylcholinesterase (AChE), an enzyme associated with neurodegenerative diseases. Studies like Andrade-Jorge et al. (2018) have synthesized and evaluated derivatives for their AChE inhibitory activity, offering potential therapeutic avenues for treating conditions like Alzheimer's disease Andrade-Jorge et al., 2018.
作用機序
Safety and Hazards
将来の方向性
Isoindoline-1,3-dione derivatives have shown potential in various applications, including as antipsychotic agents and in the treatment of Alzheimer’s disease . Future research could focus on further exploring these applications and developing more efficient and environmentally friendly synthetic approaches .
特性
IUPAC Name |
2-[2-(azidomethyl)phenyl]isoindole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10N4O2/c16-18-17-9-10-5-1-4-8-13(10)19-14(20)11-6-2-3-7-12(11)15(19)21/h1-8H,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIBDRWJDRIOLFI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN=[N+]=[N-])N2C(=O)C3=CC=CC=C3C2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



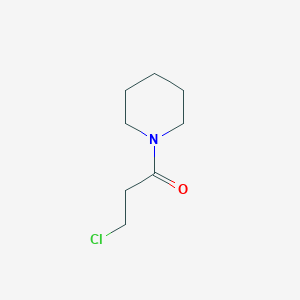
![4-([(3-Chloro-2-methylphenyl)(phenylsulfonyl)amino]methyl)benzoic acid](/img/structure/B3146165.png)

![4-[(2-Hydroxyethyl)sulfanyl]-3-nitrobenzaldehyde](/img/structure/B3146168.png)
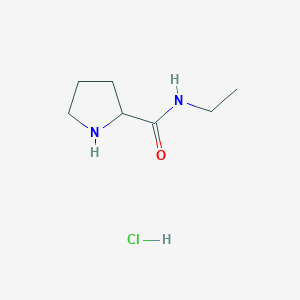
![1-[3-(4-Methoxyphenyl)propyl]piperazine](/img/structure/B3146188.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-N-[(4-methylphenyl)sulfonyl]glycine](/img/structure/B3146205.png)

